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Cat. No.: B15486560 Get Quote

For researchers, scientists, and drug development professionals, an accurate thermodynamic

database is the cornerstone of reliable materials modeling and simulation. This guide provides

a framework for validating a thermodynamic database for the Cadmium-Magnesium (Cd-Mg)

system by comparing it against established experimental data.

The Cd-Mg system is of significant interest in various applications, including as a component in

low-melting-point solders and as a model system for understanding the thermodynamics of

metallic solutions. The Calculation of Phase Diagrams (CALPHAD) method is a powerful tool

for developing thermodynamic databases that can predict phase equilibria and thermodynamic

properties for multi-component systems. However, the reliability of these databases hinges on

their validation against robust experimental data.

This guide outlines the essential experimental data required for this validation process and

provides the methodologies for obtaining them. We will compare a representative CALPHAD-

based thermodynamic database with critically assessed experimental data, primarily from the

comprehensive evaluation by Moser et al. (1984) in the "Bulletin of Alloy Phase Diagrams," a

frequently cited and authoritative source on the Cd-Mg system.[1][2][3][4]

Data Presentation: Experimental vs. CALPHAD
Database
A thorough validation involves comparing key thermodynamic parameters. The following tables

summarize the necessary experimental data and provide a template for comparison with data
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extracted from a thermodynamic database.

Table 1: Experimental Phase Diagram Data for the Cd-Mg System

Phase Region Reaction
Temperature
(°C)

Composition
(at. % Mg)

Reference

Liquidus Melting of Cd 321 0
Moser et al.

(1984)

Solidus
Solidification of

Cd
321 0

Moser et al.

(1984)

Eutectic
L ↔ (Cd) +

MgCd
255 33.3

Moser et al.

(1984)

Peritectic
L + (Mg) ↔

MgCd
350 50

Moser et al.

(1984)

... ... ... ... ...

Table 2: Experimental Enthalpy of Mixing for Liquid Cd-Mg Alloys at 650 °C

Mole Fraction Cd (XCd)
Enthalpy of Mixing
(kJ/mol)

Reference

0.1 Value Source

0.2 Value Source

0.3 Value Source

0.4 Value Source

0.5 Value Source

0.6 Value Source

0.7 Value Source

0.8 Value Source

0.9 Value Source
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Table 3: Experimental Thermodynamic Activity of Cadmium in Liquid Cd-Mg Alloys at 650 °C

Mole Fraction Cd (XCd) Activity of Cd (aCd) Reference

0.1 Value Source

0.2 Value Source

0.3 Value Source

0.4 Value Source

0.5 Value Source

0.6 Value Source

0.7 Value Source

0.8 Value Source

0.9 Value Source

Experimental Protocols
The experimental data presented above are typically obtained using the following well-

established techniques:

1. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Phase

Diagram Determination:

Principle: These techniques measure the temperature difference between a sample and a

reference material as a function of temperature. Phase transitions, such as melting or

solidification, are accompanied by the absorption or release of heat, which is detected as a

peak in the DTA or DSC signal.

Methodology:

A series of Cd-Mg alloys with varying compositions are prepared from high-purity cadmium

and magnesium.

Small samples of each alloy are placed in inert crucibles (e.g., alumina or graphite).
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The samples are heated and cooled at a controlled rate in an inert atmosphere (e.g.,

argon) within the DTA or DSC instrument.

The onset and peak temperatures of the thermal events are recorded to determine the

liquidus, solidus, and other phase transition temperatures.

The composition of the phases in equilibrium can be determined by analyzing the

microstructure of quenched samples using techniques like Scanning Electron Microscopy

with Energy Dispersive X-ray Spectroscopy (SEM-EDX).

2. High-Temperature Calorimetry for Enthalpy of Mixing:

Principle: Drop calorimetry is a common method to measure the enthalpy of mixing of liquid

alloys. It involves dropping a solid sample at room temperature into a liquid bath of the other

component held at a high temperature in a calorimeter. The heat effect of the dissolution and

mixing is measured.

Methodology:

A known amount of liquid magnesium is maintained at a constant high temperature (e.g.,

650 °C) in the calorimeter.

A small, weighed piece of solid cadmium at a known initial temperature (usually room

temperature) is dropped into the liquid magnesium.

The heat absorbed or released during the dissolution and mixing process is measured by

the calorimeter.

The enthalpy of mixing is calculated from the measured heat effect, taking into account the

heat required to raise the temperature of the dropped sample.

This process is repeated by adding successive pieces of cadmium to obtain the enthalpy

of mixing over a range of compositions.

3. Electromotive Force (EMF) Method for Thermodynamic Activity:
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Principle: This method utilizes a galvanic cell where the alloy of interest serves as one

electrode and a pure component as the other. The measured EMF of the cell is directly

related to the partial Gibbs free energy and, consequently, the thermodynamic activity of the

component in the alloy.

Methodology:

A concentration cell is constructed, for example: Cd (pure liquid) | Molten salt electrolyte

containing Cd²⁺ ions | Cd-Mg (liquid alloy)

The cell is maintained at a constant, high temperature in an inert atmosphere.

The potential difference (EMF) between the two electrodes is measured using a high-

impedance voltmeter.

The activity of cadmium (aCd) in the alloy is calculated using the Nernst equation: E = -

(RT / nF) * ln(a_Cd) where E is the measured EMF, R is the gas constant, T is the

absolute temperature, n is the number of electrons transferred in the cell reaction (2 for

Cd²⁺), and F is the Faraday constant.

By varying the composition of the Cd-Mg alloy, the activity of cadmium can be determined

as a function of concentration.

Mandatory Visualization
The following diagram illustrates the logical workflow for validating a thermodynamic database.
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Caption: Workflow for Thermodynamic Database Validation.

Conclusion
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The validation of a thermodynamic database is a critical step to ensure its accuracy and

reliability for materials design and process simulation. By systematically comparing the

predictions from a CALPHAD database, such as those available for magnesium alloys[5][6][7]

[8][9], with comprehensive experimental data for the Cd-Mg system, researchers can have

confidence in the outcomes of their computational models. The experimental methodologies

outlined in this guide provide a robust framework for obtaining the necessary validation data.

Any significant discrepancies between the database and experimental results may indicate the

need for reassessment and refinement of the thermodynamic model parameters for the Cd-Mg

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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